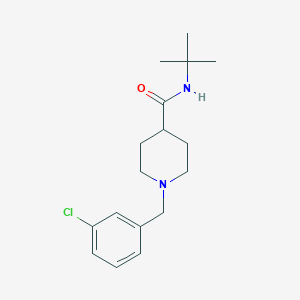![molecular formula C18H17ClN2O5 B5070283 4-{[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}butanoic acid](/img/structure/B5070283.png)
4-{[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}butanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that is used in research to investigate its mechanism of action, biochemical and physiological effects, and future directions.
Mechanism of Action
The mechanism of action of 4-{[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}butanoic acid is not fully understood. However, it is believed to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. This inhibition leads to a decrease in the production of inflammatory mediators, such as prostaglandins.
Biochemical and Physiological Effects:
Studies have shown that 4-{[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}butanoic acid has various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, which make it a potential drug candidate for the treatment of inflammatory diseases, such as arthritis. It has also been shown to have antioxidant properties, which may have benefits in the prevention of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 4-{[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}butanoic acid in lab experiments is its specificity for COX-2 inhibition. This makes it a useful tool for studying the role of COX-2 in various biological processes. However, one limitation is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are various future directions for the study of 4-{[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}butanoic acid. One direction is the investigation of its potential as a drug candidate for the treatment of various diseases, such as arthritis and cancer. Another direction is the study of its effects on other biochemical pathways, such as the immune system and the nervous system. Additionally, the development of new synthetic methods for the production of this compound may lead to further applications in various fields.
Synthesis Methods
The synthesis of 4-{[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}butanoic acid involves a series of chemical reactions. The starting materials include 4-chloroaniline, furan-2-carboxylic acid, and butanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The final product is obtained after purification using column chromatography.
Scientific Research Applications
4-{[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}butanoic acid has various scientific research applications. It is used in the field of medicinal chemistry to investigate its potential as a drug candidate for the treatment of various diseases. It is also used in the field of biochemistry to study its mechanism of action and its effects on biochemical pathways.
properties
IUPAC Name |
4-[[(E)-3-(4-chlorophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O5/c19-13-7-5-12(6-8-13)11-14(17(24)20-9-1-4-16(22)23)21-18(25)15-3-2-10-26-15/h2-3,5-8,10-11H,1,4,9H2,(H,20,24)(H,21,25)(H,22,23)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJAKUJXHNAVQN-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

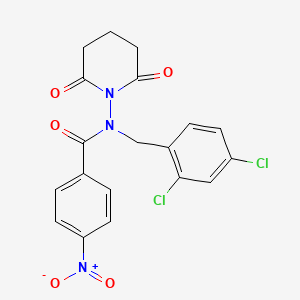
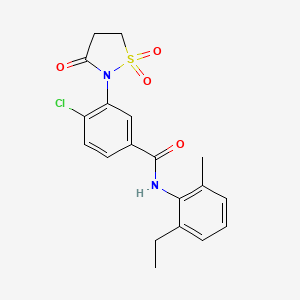
![N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5070215.png)
![N-{[1-(3-chlorobenzyl)-4-piperidinyl]methyl}-N'-(2-methoxyphenyl)urea](/img/structure/B5070222.png)
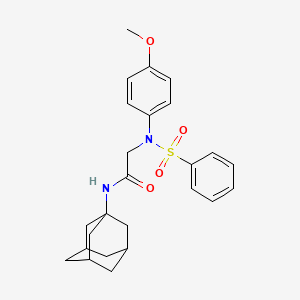
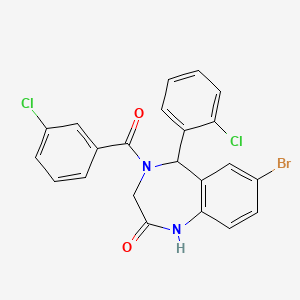
![methyl 4-{[({1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinyl}carbonyl)amino]methyl}benzoate](/img/structure/B5070241.png)
![4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-ethoxyphenyl)benzamide](/img/structure/B5070242.png)

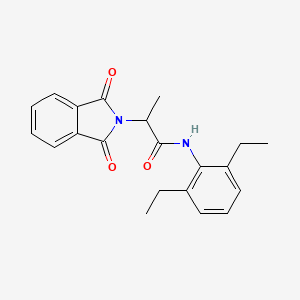
![N-{5-[(cyclohexylamino)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B5070289.png)
amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5070296.png)

